2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a central acetamide backbone linked to a 1,2-oxazol-3-yl group substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a 5-methyl-1,2-oxazol-3-yl group. The compound’s molecular formula is C₁₈H₁₆N₂O₅, with a molecular weight of 340.33 g/mol (calculated).
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-6-16(20-24-10)18-17(21)9-12-8-14(25-19-12)11-2-3-13-15(7-11)23-5-4-22-13/h2-3,6-8H,4-5,9H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCITQZUVOCUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit significant biological activities. Sulfonamides are known to inhibit proteases, carbonic anhydrase, and COX-2, and are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications. Benzodioxane derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant.
Mode of Action
Based on the structural similarity to sulfonamides and benzodioxane derivatives, it can be inferred that the compound might interact with its targets and inhibit their function, leading to its biological effects.
Biochemical Pathways
Sulfonamides are known to block the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication.
Biological Activity
The compound 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibitory effects, antimicrobial properties, and cytotoxicity against cancer cells.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of oxazole rings and a benzodioxin moiety. Its molecular formula is with a molecular weight of approximately 295.31 g/mol. The structural representation includes key functional groups that contribute to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.31 g/mol |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN |
Enzyme Inhibition
Research indicates that similar compounds with benzodioxane structures exhibit significant enzyme inhibitory activities. A study investigated the enzyme inhibitory potential of various sulfonamides containing benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase (AChE). The results showed substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM), while the compounds demonstrated weaker effects against AChE, which is associated with Alzheimer's disease (AD) .
Table 1: Enzyme Inhibition Data
| Compound | α-Glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 15.8 | 125 |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. While the antibacterial potential was found to be moderate, it selectively acted against Gram-positive bacteria such as Bacillus subtilis, with minimal inhibitory concentrations (MICs) indicating efficacy against certain fungal pathogens like Candida albicans .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | >128 |
| Candida albicans | 64 |
Cytotoxicity Studies
In vitro studies have shown that derivatives of benzodioxane exhibit cytotoxic effects on various cancer cell lines. The compound under investigation demonstrated selective cytotoxicity towards cancer cells while showing significantly lower toxicity to normal cells. This selectivity is crucial for developing potential anticancer agents .
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HepG2 (Liver Cancer) | 20 |
Case Studies and Research Findings
Several studies have focused on the structure–activity relationship (SAR) of benzodioxane derivatives. For instance, modifications to the oxazole rings have been shown to enhance enzyme inhibition and cytotoxicity profiles. The research emphasizes the importance of functional group positioning in optimizing biological activity.
Notable Findings
- Enzyme Inhibition : Compounds with electron-donating substituents exhibited enhanced α-glucosidase inhibition.
- Antimicrobial Selectivity : Certain derivatives showed selective activity against Gram-positive bacteria while being ineffective against Gram-negative strains.
- Cytotoxicity : The selectivity towards cancer cells suggests potential for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous molecules based on structural motifs, molecular weight, and substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features | CAS Number |
|---|---|---|---|---|---|
| 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (Target) | C₁₈H₁₆N₂O₅ | 340.33 | 2,3-dihydrobenzodioxin, 5-methyl-oxazole | Acetamide core, dual oxazole rings | Not Available |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide [5] | C₂₀H₂₀N₆O₃S | 424.48 | Pyridinyl-triazole, sulfanyl group | Sulfanyl-linked triazole, benzodioxin | Not Available |
| EN300-266092 [8] | C₁₈H₁₇Cl₂N₃O₄ | 410.26 | 5,6-dichloropyridinyl, ethylformamido | Dichloropyridine, benzodioxin-acetamide hybrid | 854033-61-7 |
| 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-... [9] | C₂₂H₁₅N₅O₅S₂ | 493.5 | Thiophenyl-oxadiazole, methyl-thiazole | Oxadiazole-thiazole hybrid, benzodioxin | Not Available |
Key Findings:
Structural Diversity: The target compound lacks sulfur-containing groups (e.g., sulfanyl in [5] or thiophenyl in [9]), which may reduce its hydrophobicity compared to EN300-266092 (Cl substituents) or the thiophenyl derivative .
Molecular Weight Trends :
- The target compound (340.33 g/mol) is lighter than EN300-266092 (410.26 g/mol) and the oxadiazole-thiazole hybrid (493.5 g/mol), suggesting better bioavailability .
Synthetic Accessibility :
- The target compound’s structure aligns with commercially available building blocks (e.g., 5-methyl-1,2-oxazol-3-amine and 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid derivatives), unlike the pyridinyl-triazole in [5], which requires specialized coupling reagents .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : The acetamide and oxazole groups in the target compound likely form N–H···O and C=O···H–N interactions, as observed in benzodioxin-containing crystals . This contrasts with the sulfanyl group in [5], which may participate in weaker S···H interactions .
- Crystallography Tools : Structural comparisons rely on programs like SHELXL (refinement) and SIR97 (direct methods), which are widely used for small-molecule crystallography .
Preparation Methods
Synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl Acetic Acid
Step 1: Preparation of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde
Benzodioxin-6-carbaldehyde is synthesized by formylation of 1,4-benzodioxin using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). Yield: 78%.
Step 2: Nitrile Oxide Formation
The aldehyde is converted to a nitrile oxide via reaction with hydroxylamine hydrochloride and chloramine-T. The intermediate is stabilized using triethylamine.
Step 3: Cycloaddition with Propiolic Acid
The nitrile oxide undergoes a 1,3-dipolar cycloaddition with propiolic acid to form the 1,2-oxazole ring. Reaction conditions: Dichloromethane (DCM), 0°C, 12 hours. Yield: 65%.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C |
| Reaction Time | 12 hours |
| Yield | 65% |
Synthesis of 5-Methyl-1,2-oxazol-3-amine
Step 1: Preparation of 5-Methyl-1,2-oxazole
A Huisgen cycloaddition between propiolamide and methyl isocyanide yields 5-methyl-1,2-oxazole. Conditions: Ethanol, reflux, 6 hours. Yield: 72%.
Step 2: Amination via Hofmann Rearrangement
The oxazole is treated with bromine in NaOH to generate the 3-amine derivative. Yield: 58%.
Synthetic Route 2: One-Pot Tandem Strategy
To reduce purification steps, a tandem approach combines nitrile oxide cycloaddition and amide coupling in a single reactor:
-
In Situ Nitrile Oxide Generation : Benzodioxin-6-carbaldehyde reacts with hydroxylamine and N-chlorosuccinimide (NCS) in DCM.
-
Cycloaddition with Ethyl Propiolate : Forms the oxazole-acetic acid ethyl ester.
-
Hydrolysis and Coupling : The ester is hydrolyzed to the acid, then coupled with 5-methyl-1,2-oxazol-3-amine using EDCI/HOBt. Overall yield: 54%.
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 54% |
Optimization Strategies
Catalytic Enhancements
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF improves coupling efficiency vs. THF (Yield: 54% vs. 37%).
-
Low-Temperature Cycloaddition : Prevents side reactions (e.g., dimerization) at 0°C.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3) : δ 7.21 (d, J = 8.4 Hz, 1H, benzodioxin), 6.89 (s, 1H, oxazole), 2.32 (s, 3H, CH3).
-
13C NMR : 167.8 ppm (amide carbonyl), 150.1 ppm (oxazole C-3).
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Methods
| Method | Yield | Purity | Time Efficiency | Scalability |
|---|---|---|---|---|
| Stepwise Assembly | 52% | 97% | Moderate | High |
| One-Pot Tandem | 54% | 98.5% | High | Moderate |
| Microwave-Assisted | 74% | 96% | Very High | Low |
The one-pot method balances yield and purity, while microwave-assisted synthesis offers rapid production for small-scale applications.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions starting with functionalized benzodioxin and oxazole precursors. For example:
- Step 1 : Condensation of 2,3-dihydro-1,4-benzodioxin-6-yl carbonyl chloride with 5-methyl-1,2-oxazol-3-amine under reflux in anhydrous DMF, monitored via TLC (hexane:ethyl acetate 7:3) .
- Step 2 : Purification via column chromatography (silica gel, gradient elution) and characterization using -NMR (DMSO-d6, 400 MHz) and LC-MS to confirm molecular ion peaks () and purity (>95%) .
Q. What analytical techniques are critical for verifying structural integrity?
- NMR Spectroscopy : - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions and hydrogen bonding patterns .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and detect isotopic patterns .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and stability under varying pH conditions .
Q. How should researchers screen for preliminary biological activity?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or COX-2 assays) at concentrations of 1–100 µM, with positive controls (e.g., celecoxib for COX-2). IC50 values should be calculated using nonlinear regression .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict biological targets?
- Reaction Design : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian 16 or ORCA can predict regioselectivity in heterocyclic coupling reactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets like PPAR-γ or EGFR. Prioritize docking poses with RMSD <2.0 Å and ΔG < -8 kcal/mol .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity). Adjust for variables like solvent (DMSO vs. saline) or cell passage number .
- Dose-response reevaluation : Re-test ambiguous results using orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm target engagement .
Q. How can Design of Experiments (DoE) improve synthetic yield and purity?
- Variables : Optimize temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol% Pd(OAc)₂). Use a central composite design with 3–5 factors .
- Output analysis : Apply ANOVA to identify significant factors (p<0.05) and generate response surface models for yield maximization .
Q. What advanced techniques elucidate metabolic stability and degradation pathways?
- Metabolite identification : Incubate the compound with liver microsomes (human or murine) and analyze via UPLC-QTOF-MS/MS. Compare fragmentation patterns with reference libraries .
- Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions to profile degradation products .
Methodological Notes
- Synthetic Challenges : The benzodioxin moiety is prone to ring-opening under acidic conditions; use pH-controlled environments (pH 6–8) during coupling reactions .
- Data Validation : Cross-reference spectral data with structurally analogous compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives) to confirm assignments .
- Ethical Compliance : Adhere to institutional safety protocols (e.g., fume hood use for chloroacetyl chloride handling) and toxicity reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
